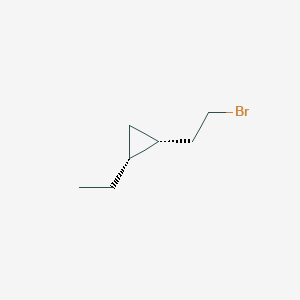

(1R,2R)-1-(2-溴乙基)-2-乙基环丙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclopropane derivatives often involves strategies that manage the inherent ring strain of the cyclopropane moiety. Techniques such as the use of dibromocarbene intermediates, phase-transfer catalysis, or direct cyclopropanation using diazo compounds and transition metal catalysts can be applied. For instance, the synthesis of related cyclopropane derivatives has been achieved through reactions involving ethyl diazoacetate and subsequent bromination reactions to introduce the bromoethyl group (Boztaş et al., 2019).

Molecular Structure Analysis

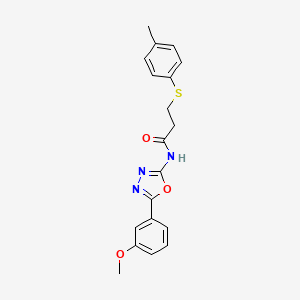

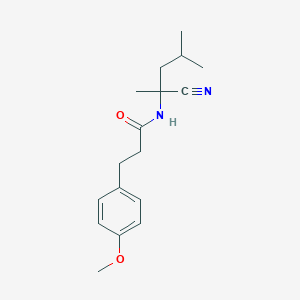

The molecular structure of "(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane" features a cyclopropane ring with ethyl and bromoethyl substituents at adjacent carbons. This configuration may influence the compound's reactivity and physical properties. The stereochemistry (1R,2R) indicates the specific three-dimensional orientation of these groups, which can be crucial for its chemical behavior and potential applications.

Chemical Reactions and Properties

Cyclopropane derivatives participate in a variety of chemical reactions, leveraging the ring strain for ring-opening or substitution reactions. Bromoethyl groups are versatile handles for nucleophilic substitution reactions, potentially allowing for further functionalization or incorporation into larger molecules. For example, cyclopropane rings can undergo ring-opening reactions under certain conditions, providing access to a broader range of chemical structures (Sakagami et al., 2008).

科学研究应用

环丙烷环在生物系统中的应用

环丙烷环在各种生物系统中作为重要的结构组分。例如,含有环丙烷的化合物已被用于研究生物活性构象并增强生物分子的活性。具体而言,设计(1S,2R)-和(1R,2R)-2-氨甲基-1-(1H-咪唑-4-基)环丙烷及其对映异构体旨在创建组构受限的组胺类似物,展示了环丙烷环在设计具有特定生物活性化合物中的重要性(Kazuta, Matsuda, & Shuto, 2002)。

酶应用

环丙烷结构的作用延伸到酶促过程中。植物系统中酶对不同环丙烷衍生物的转化特性突显了酶对特定环丙烷结构的特定相互作用和偏好。例如,在特定植物系统中观察到(1R,2S)-1-氨基-2-乙基环丙烷-1-羧酸被优先转化,表明这些化合物与生物酶之间存在独特的相互作用(McKeon & Yang, 2004)。

不对称合成和手性化合物

手性环丙烷衍生物在不对称合成领域至关重要,作为各种药理活性化合物的构建块。这些化合物的精确控制合成,如(1R,2S)-1-氨基-2-乙烯环丙烷羧酸衍生的磺酰胺和乙酯,展示了环丙烷结构在实现药物开发中所需立体化构型的重要性(Lou, Cunière, Su, & Hobson, 2013)。

药物开发中的立体化多样性

利用环丙烷结构的立体化多样性策略在为药物靶蛋白开发特定配体方面是明显的。当目标蛋白的生物活性构象或药效团不太清楚时,这种策略尤为有价值。通过合成一系列具有手性顺式或反式环丙烷结构的组胺组构受限类似物,研究人员已能够开发具有不同药理特性的化合物,突显了环丙烷结构在药物化学中的多功能性和重要性(Watanabe, Kazuta, Hayashi, Yamada, Matsuda, & Shuto, 2006)。

属性

IUPAC Name |

(1R,2R)-1-(2-bromoethyl)-2-ethylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-2-6-5-7(6)3-4-8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUNIVFDMCFMLH-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H]1CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2484577.png)

![N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2484583.png)

![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2484584.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484588.png)

![3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484595.png)

![N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2484598.png)